molecular formula C18H25NO3 B2917981 4-Phenyl-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)butan-1-one CAS No. 1426314-72-8

4-Phenyl-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)butan-1-one

Cat. No.: B2917981
CAS No.: 1426314-72-8
M. Wt: 303.402
InChI Key: FFJVUOBHFDTXRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)butan-1-one is a sophisticated spirocyclic compound featuring a unique structural framework that combines a phenyl-substituted butanone chain with a 1,9-dioxa-4-azaspiro[5.5]undecane ring system. This molecular architecture is of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors and neuroactive compounds. Spirocyclic compounds with similar 1-oxa-aza structural motifs have demonstrated substantial potential as fatty acid amide hydrolase (FAAH) inhibitors, which represent a promising therapeutic approach for managing pain, anxiety disorders, and various neurological conditions . The complex ring system containing both oxygen and nitrogen atoms in a spiro arrangement creates a rigid three-dimensional structure that enables selective interaction with biological targets, while the phenylbutanone moiety facilitates specific binding interactions crucial for biological activity. Researchers value this compound for investigating structure-activity relationships in spirocyclic systems and developing novel pharmacological tools, particularly for studying endocannabinoid system regulation and metabolic pathways involving hydrolytic enzymes. The compound serves as a key synthetic intermediate for developing more complex molecules with potential applications in neuroscience, pharmacology, and chemical biology. This product is strictly for research use in laboratory settings only and is not intended for diagnostic, therapeutic, or human consumption purposes. Researchers should handle this material according to appropriate safety protocols and consult relevant scientific literature for application-specific handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c20-17(8-4-7-16-5-2-1-3-6-16)19-11-14-22-18(15-19)9-12-21-13-10-18/h1-3,5-6H,4,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJVUOBHFDTXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CCO2)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)butan-1-one typically involves multi-step organic reactions. One common approach is the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the phenyl group and the butanone moiety. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors, high-pressure conditions, and automated systems can be employed to optimize yield and purity. Additionally, purification methods such as recrystallization, distillation, or chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)butan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction Products: Alcohols or other reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups, such as halides, amines, or alcohols.

Scientific Research Applications

4-Phenyl-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)butan-1-one has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammation.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Phenyl-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)butan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Variations in the Spiro Core

a. Heteroatom Composition and Positioning

  • 1,9-Dioxa-4-azaspiro[5.5]undecane Core (Target Compound): Contains two oxygen atoms and one nitrogen atom in the spiro system.
  • 1,4-Diaza Analogues (e.g., 2-(3,5-Dioxo-1-(4-methoxyphenyl)-1,4-diazaspiro[5.5]undecan-4-yl)acetamide, 7f) : Replacing oxygen with nitrogen introduces additional hydrogen-bonding sites. Compound 7f () features two carbonyl groups and a 4-methoxyphenyl substituent, which may enhance interactions with enzymes or receptors. Its IR spectra show distinct carbonyl stretches at 1678–1654 cm⁻¹, compared to the target compound’s expected ketone stretch (~1700 cm⁻¹) .
  • 1-Oxa-4,9-Diaza Systems (e.g., 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one): The benzyl group at position 4 and a ketone at position 3 (vs. butanone in the target compound) alter steric bulk and electronic distribution. These derivatives are often used as intermediates in drug synthesis .

b. Substituent Effects

  • 4-Phenylbutan-1-one vs. In contrast, the phenylbutanone group in the target compound may favor π-π stacking interactions in hydrophobic binding pockets .
  • Chlorophenyl and Nitrophenyl Derivatives : Compounds like 5-Ethyl-9-[3-(p-chlorobenzoyl)propyl]-1-oxa-3,9-diazaspiro[5.5]undecan-2-one () exhibit higher molecular weights (378.89 g/mol) and altered solubility profiles due to halogen substituents .

Key Observations :

  • The target compound’s molecular weight (315.41 g/mol) is intermediate among analogues.
  • Fluorinated derivatives (e.g., ) exhibit higher boiling points and storage requirements (2–8°C) due to increased stability needs .

Solubility and Stability

  • The target compound’s 1,9-dioxa core likely improves aqueous solubility compared to nitrogen-dense analogues (e.g., ).
  • Stability data for spiro compounds () recommend storage at 2–8°C under inert atmospheres to prevent degradation, a guideline applicable to the target compound .

Biological Activity

4-Phenyl-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)butan-1-one is a complex organic compound belonging to the class of spirocyclic compounds. Its unique structure, characterized by a spirocyclic framework and phenyl substituents, has prompted research into its biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes available research findings on the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.

Structural Overview

The compound's structure can be represented as follows:

C19H25NO3\text{C}_{19}\text{H}_{25}\text{N}\text{O}_{3}

This structure features a spirocyclic system that contributes to its unique biological properties.

Pharmacological Properties

Research indicates that compounds containing the 1,9-dioxa-4-azaspiro[5.5]undecane moiety exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown significant antimicrobial effects against various bacterial strains.
  • CNS Activity : The spirocyclic compounds have been investigated for their potential as central nervous system (CNS) agents, particularly as ligands for sigma receptors, which are implicated in pain modulation and neuroprotection .

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of several spirocyclic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with phenyl groups exhibited enhanced activity compared to their non-substituted counterparts, suggesting that the phenyl group may play a crucial role in increasing bioactivity .
  • CNS Activity : Another research focused on the sigma receptor binding affinity of related compounds. It was found that certain derivatives displayed high affinity for sigma receptors (K(i) values in the low nanomolar range), indicating potential applications in treating neurodegenerative diseases .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications to the phenyl ring significantly influenced biological activity. For instance, introducing electron-withdrawing groups on the phenyl ring enhanced binding affinity to sigma receptors, while bulky substituents reduced activity .

Table 1: Summary of Biological Activities

CompoundActivity TypeK(i) Value (nM)Reference
4-Phenyl...Sigma Receptor Binding5.4 ± 0.4
4-Derivative XAntimicrobial-
4-Derivative YCNS Activity-

Discussion

The biological activity of this compound is promising, particularly in the context of CNS disorders and antimicrobial applications. The presence of the spirocyclic structure appears to enhance its pharmacological profile by influencing receptor interactions and biological pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Phenyl-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)butan-1-one, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound’s synthesis likely involves spirocyclic amine intermediates and ketone coupling reactions. Key steps include:

  • Spirocyclic Core Formation : Use 1,9-dioxa-4-azaspiro[5.5]undecane as a starting material, with alkylation or condensation reactions to introduce the phenylbutanone moiety.
  • Purification : Employ column chromatography (e.g., silica gel) or recrystallization using solvents like ethanol or acetonitrile to achieve >95% purity. Reverse-phase HPLC (e.g., Chromolith® columns) can further isolate isomers or byproducts .
  • Purity Validation : Confirm via NMR (¹H/¹³C) and LC-MS to detect trace impurities .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer :

  • Structural Analysis : Use X-ray crystallography for absolute configuration determination, supplemented by 2D NMR (COSY, HSQC) to resolve spirocyclic and phenyl group interactions .
  • Physicochemical Profiling : Measure logP (octanol-water partition coefficient) via shake-flask methods and pKa via potentiometric titration. Thermal stability can be assessed via DSC/TGA .
  • Spectral Data : Generate IR spectra to identify carbonyl (C=O) and ether (C-O-C) stretches, and compare with computational predictions (e.g., Gaussian software) .

Q. What experimental precautions are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Stability : Store at -20°C under inert gas (Ar/N₂) to prevent degradation of the spirocyclic ether and ketone groups. Avoid prolonged exposure to light or humidity .
  • Safety Protocols : Follow OSHA guidelines for PPE (gloves, goggles) and fume hood use. Monitor for respiratory irritation using real-time VOC sensors .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

  • Methodological Answer :

  • Target Selection : Prioritize receptors with sp³-rich binding pockets (e.g., GPCRs or kinases) based on the compound’s spirocyclic rigidity.
  • Docking Workflow : Use Discovery Studio or AutoDock Vina to simulate ligand-receptor interactions. Optimize force fields (e.g., CHARMM) for the azaspiro moiety’s conformational flexibility .
  • Validation : Cross-reference docking scores with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine predictive models .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Meta-Analysis : Normalize data using standardized protocols (e.g., fixed ATP concentrations in kinase assays).
  • Experimental Replication : Control variables like buffer pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize variability .
  • Orthogonal Assays : Validate results via SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., luciferase reporters) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Analog Synthesis : Modify the phenyl ring (e.g., electron-withdrawing substituents) or spirocyclic oxygen atoms (replace with sulfur for metabolic stability).
  • In Silico Screening : Use QSAR models to predict ADMET properties (e.g., CYP450 inhibition) before synthesizing derivatives .
  • Benchmarking : Compare with known spirocyclic analogs (e.g., 8-phenyl-1,3-diazaspiro[4.5]decane derivatives) to identify critical pharmacophores .

Q. What advanced analytical techniques identify degradation products under stressed conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, or acidic/basic hydrolysis.
  • Detection : Use UPLC-QTOF-MS with HILIC columns to separate polar degradation products. Assign structures via MS/MS fragmentation and NMR .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under ambient conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.